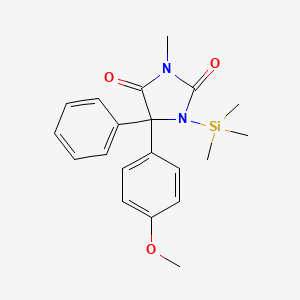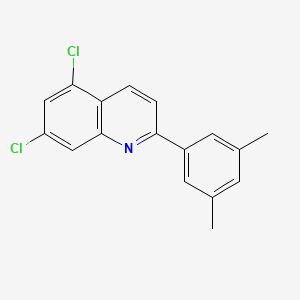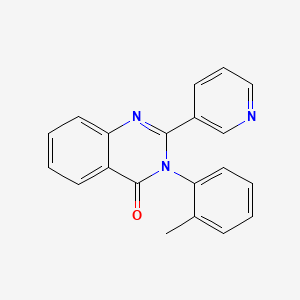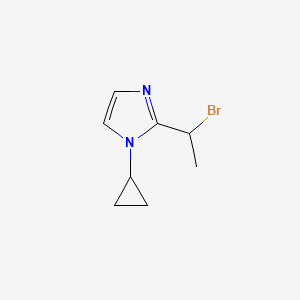
3,4-diformylbenzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diformylbenzoic Acid: is an organic compound with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol It is a derivative of benzoic acid, characterized by the presence of two formyl groups at the 3 and 4 positions on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,4-Diformylbenzoic Acid can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethylbenzoic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . Another method includes the Vilsmeier-Haack reaction, where 3,4-dimethoxybenzaldehyde is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Diformylbenzoic Acid undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation
Major Products:
Oxidation: 3,4-Dicarboxybenzoic acid
Reduction: 3,4-Dihydroxymethylbenzoic acid
Substitution: 3,4-Diformyl-5-nitrobenzoic acid, 3,4-Diformyl-5-chlorobenzoic acid
Applications De Recherche Scientifique
Chemistry: 3,4-Diformylbenzoic Acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential as a precursor in the synthesis of bioactive compounds. It may be used in the development of new drugs and therapeutic agents .
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure makes it valuable in the design of polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 3,4-Diformylbenzoic Acid is primarily related to its ability to undergo various chemical transformations. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to yield diverse products . The compound’s reactivity is influenced by the electron-withdrawing nature of the formyl groups, which makes the aromatic ring more susceptible to electrophilic substitution reactions .
Comparaison Avec Des Composés Similaires
3,4-Dimethylbenzoic Acid: Lacks the formyl groups, making it less reactive in certain chemical transformations.
3,4-Dihydroxybenzoic Acid: Contains hydroxyl groups instead of formyl groups, leading to different reactivity and applications.
3,4-Dicarboxybenzoic Acid: Formed by the oxidation of 3,4-Diformylbenzoic Acid, with carboxyl groups replacing the formyl groups.
Uniqueness: this compound is unique due to the presence of two formyl groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C9H6O4 |
|---|---|
Poids moléculaire |
178.14 g/mol |
Nom IUPAC |
3,4-diformylbenzoic acid |
InChI |
InChI=1S/C9H6O4/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-5H,(H,12,13) |
Clé InChI |
NWWCNAWRIKVXRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azaspiro[3.4]octan-2-ylmethanethiol](/img/structure/B13963902.png)







![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)


![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
